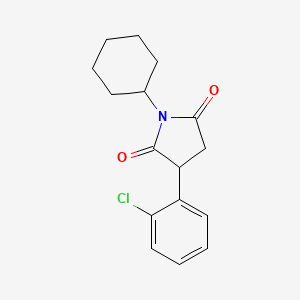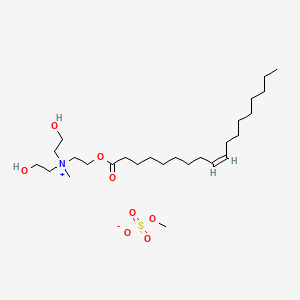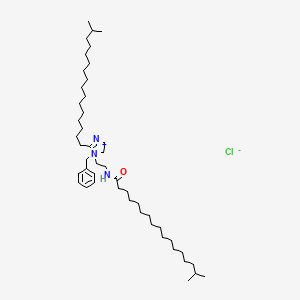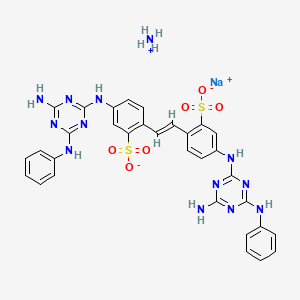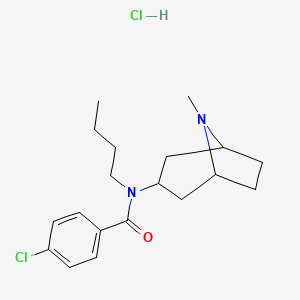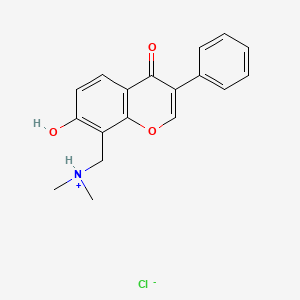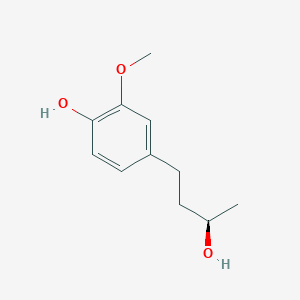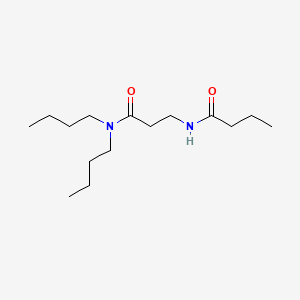
Butanamide, N-(3-(dibutylamino)-3-oxopropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanamide, N-(3-(dibutylamino)-3-oxopropyl)-: is a chemical compound that belongs to the class of amides. Amides are organic compounds characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This specific compound features a dibutylamino group attached to the nitrogen atom, making it a unique derivative of butanamide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-(3-(dibutylamino)-3-oxopropyl)- typically involves the reaction of butanamide with dibutylamine and a suitable acylating agent. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Butanamide, N-(3-(dibutylamino)-3-oxopropyl)- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dibutylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Aplicaciones Científicas De Investigación
Butanamide, N-(3-(dibutylamino)-3-oxopropyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Butanamide, N-(3-(dibutylamino)-3-oxopropyl)- involves its interaction with specific molecular targets. The dibutylamino group can interact with enzymes or receptors, altering their activity. The compound may also participate in hydrogen bonding and van der Waals interactions, affecting the stability and function of biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Butanamide, N-butyl-3-methyl-
- Butanamide, 3-oxo-N-phenyl-
- N,N-Dimethylbutanamide
Uniqueness
Butanamide, N-(3-(dibutylamino)-3-oxopropyl)- is unique due to the presence of the dibutylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
82024-09-7 |
|---|---|
Fórmula molecular |
C15H30N2O2 |
Peso molecular |
270.41 g/mol |
Nombre IUPAC |
N-[3-(dibutylamino)-3-oxopropyl]butanamide |
InChI |
InChI=1S/C15H30N2O2/c1-4-7-12-17(13-8-5-2)15(19)10-11-16-14(18)9-6-3/h4-13H2,1-3H3,(H,16,18) |
Clave InChI |
IAXUXBNHBKQKNH-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C(=O)CCNC(=O)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


